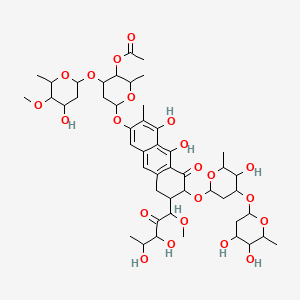![molecular formula C37H40N4O5 B12301595 9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 9H-fluoren-9-ilmetil N-[5-[(2-amino-3-fenilpropanoyl)amino]-6-[4-(hidroximetil)anilino]-6-oxohexil]carbamato es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por su estructura intrincada, que incluye porciones de fluorenilo, carbamato y aminoácido.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 9H-fluoren-9-ilmetil N-[5-[(2-amino-3-fenilpropanoyl)amino]-6-[4-(hidroximetil)anilino]-6-oxohexil]carbamato generalmente implica múltiples pasos. El proceso comienza con la preparación de fluorenilmetanol, que luego se convierte en fluorenilmetil carbamato. Este intermedio se hace reaccionar con un derivado de aminoácido protegido, seguido de desprotección y acoplamiento con la secuencia de aminoácidos deseada. El producto final se obtiene después de la purificación mediante técnicas como la cromatografía.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos aseguran un alto rendimiento y pureza al tiempo que minimizan el tiempo y el costo de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 9H-fluoren-9-ilmetil N-[5-[(2-amino-3-fenilpropanoyl)amino]-6-[4-(hidroximetil)anilino]-6-oxohexil]carbamato sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir grupos carbonilo en alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Se emplean reactivos como el hidróxido de sodio (NaOH) y el ácido clorhídrico (HCl) en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 9H-fluoren-9-ilmetil N-[5-[(2-amino-3-fenilpropanoyl)amino]-6-[4-(hidroximetil)anilino]-6-oxohexil]carbamato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como grupo protector para aminoácidos.
Biología: Se utiliza en el estudio de las interacciones proteína-proteína y los mecanismos enzimáticos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos anticancerígenos y antiinflamatorios.
Industria: Se utiliza en el desarrollo de materiales avanzados y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 9H-fluoren-9-ilmetil N-[5-[(2-amino-3-fenilpropanoyl)amino]-6-[4-(hidroximetil)anilino]-6-oxohexil]carbamato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías de señalización posteriores. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición de la proliferación celular o la inducción de apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
- 9H-fluoren-9-ilmetil N-(piridin-3-ilmetil) carbamato
- 9H-fluoren-9-ilmetil [(2R,3R)-3-terc-butoxi-1-hidroxibutan-2-il]carbamato
- (9H-fluoren-9-il)metil 2-hidroxietil(metil)carbamato
Singularidad
En comparación con compuestos similares, el 9H-fluoren-9-ilmetil N-[5-[(2-amino-3-fenilpropanoyl)amino]-6-[4-(hidroximetil)anilino]-6-oxohexil]carbamato destaca por su combinación única de grupos funcionales y complejidad estructural. Esta singularidad le permite interactuar con una gama más amplia de objetivos moleculares y exhibir diversas actividades biológicas.
Propiedades
Fórmula molecular |
C37H40N4O5 |
|---|---|
Peso molecular |
620.7 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C37H40N4O5/c38-33(22-25-10-2-1-3-11-25)35(43)41-34(36(44)40-27-19-17-26(23-42)18-20-27)16-8-9-21-39-37(45)46-24-32-30-14-6-4-12-28(30)29-13-5-7-15-31(29)32/h1-7,10-15,17-20,32-34,42H,8-9,16,21-24,38H2,(H,39,45)(H,40,44)(H,41,43) |
Clave InChI |
RCPHMUPZDFKBDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)








![7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12301607.png)


